(-)-Mirtazapine

Description

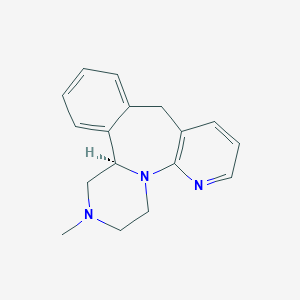

Structure

2D Structure

Properties

IUPAC Name |

(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210281 | |

| Record name | (-)-Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61364-37-2 | |

| Record name | (-)-Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61364-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Mirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061364372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UF1VD57JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Profile and Enantiomeric Relationships

Structural Basis of Chirality in Mirtazapine (B1677164) and its Enantiomers

Mirtazapine's chemical name is 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c] wikipedia.orgbenzazepine. mdpi.com Its complex tetracyclic structure is the foundation of its stereochemical properties. The chirality of the mirtazapine molecule arises from a single chiral center located at the 14b carbon atom of the benzazepine ring. mdpi.comcbg-meb.nlgoogle.com This asymmetric carbon atom is bonded to four different groups, which results in the existence of two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-Mirtazapine and (S)-Mirtazapine based on the Cahn-Ingold-Prelog priority rules, which assign a specific three-dimensional configuration to the substituents around the chiral center. The presence of this single chiral center means that mirtazapine can exist as two distinct stereoisomers. mdpi.comphenomenex.com

Comparative Overview of (R)-Mirtazapine and (S)-Mirtazapine Configurations

While being mirror images, (R)-Mirtazapine and (S)-Mirtazapine exhibit distinct pharmacological profiles due to their different spatial arrangements. This difference influences how they interact with various receptors in the body.

The (R)-enantiomer, also referred to as (-)-Mirtazapine, is primarily responsible for the blockade of serotonin (B10506) 5-HT3 receptors. cbg-meb.nlgeneesmiddeleninformatiebank.nlwikipedia.org In contrast, the (S)-enantiomer, or (+)-Mirtazapine, shows a stronger binding affinity for and antagonism of α2-adrenergic autoreceptors and serotonin 5-HT2 receptors. mdpi.commdpi.com Both enantiomers contribute to the antagonism of H1 and α2-adrenergic receptors, though the (S)-(+) enantiomer is the more potent antihistamine. wikipedia.org

Pharmacokinetic studies have also revealed differences between the enantiomers. The elimination half-life of the (R)-(-)-enantiomer is approximately twice as long as that of the (S)-(+)-enantiomer. hres.cafda.govpsychopharmacologyinstitute.com This results in plasma concentrations of the (R)-enantiomer that are about three times higher than those of the (S)-enantiomer when the racemic mixture is administered. fda.gov The metabolism of the enantiomers also differs, with (R)-Mirtazapine being mainly metabolized by the cytochrome P450 enzyme CYP3A4. karger.commedchemexpress.com

Table 1: Comparative Receptor Binding and Pharmacological Roles of Mirtazapine Enantiomers

| Feature | (R)-Mirtazapine | (S)-Mirtazapine |

| Primary Receptor Targets | 5-HT3 receptors, α2-adrenergic heteroreceptors mdpi.comnih.gov | α2-adrenergic autoreceptors, 5-HT2 receptors mdpi.comnih.gov |

| Contribution to Antidepressant Activity | Contributes to overall profile cbg-meb.nl | Considered the primary contributor tdm-monografie.orgnps.org.au |

| Antihistaminic Activity (H1 receptor) | Contributes wikipedia.org | Stronger contributor wikipedia.org |

| Elimination Half-life | Longer (approx. twice that of (S)-enantiomer) hres.cafda.gov | Shorter hres.cafda.gov |

| Primary Metabolizing Enzyme | CYP3A4 karger.commedchemexpress.com | CYP2D6 and CYP1A2 karger.com |

Advanced Pharmacological Investigations of R Mirtazapine

Receptor Binding and Ligand Affinities

The pharmacological profile of (R)-Mirtazapine is defined by its specific interactions with various neurotransmitter receptors. Its therapeutic potential and effects on neurotransmission are a direct consequence of its binding affinities for these sites.

Selective Antagonism of Alpha-2 Adrenergic Heteroreceptors

(R)-Mirtazapine demonstrates a notable and selective antagonism of alpha-2 (α2) adrenergic heteroreceptors. nih.gov These receptors are located on the presynaptic terminals of non-adrenergic neurons, such as serotonin (B10506) (5-HT) neurons. nih.gov Electrophysiological studies in rats have shown that the (-)-enantiomer (R-mirtazapine) enhances the effectiveness of electrical stimulation of the ascending 5-HT pathway, an effect attributed to its selective action on α2-heteroreceptors located on serotonin terminals. nih.gov This is distinct from the racemic mixture, which also blocks α2-adrenergic autoreceptors found on norepinephrine (B1679862) neurons. nih.gov The antagonism of these inhibitory heteroreceptors by (R)-Mirtazapine leads to an increase in serotonin release. nih.gov

Potent Antagonism of Serotonin 5-HT3 Receptors

The (R)-(–) enantiomer of mirtazapine (B1677164) is primarily responsible for the potent blockade of serotonin 5-HT3 receptors. wikipedia.orgmedchemexpress.com The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism is a key feature of (R)-Mirtazapine's pharmacological profile. wikipedia.orgnih.gov This action may contribute to the antiemetic effects observed with mirtazapine. wikipedia.orgnih.gov

Modulation of Alpha-1 Adrenergic Receptors

(R)-Mirtazapine has a significantly lower affinity for alpha-1 (α1) adrenergic receptors compared to its affinity for α2-adrenoceptors. nih.govdrugbank.com In vitro studies have indicated that mirtazapine's affinity for α2-adrenoceptors is approximately 30-fold higher than for α1-adrenoceptors. nih.gov However, repeated administration of mirtazapine has been shown to increase the responsiveness of the α1-adrenergic system. nih.gov This is evidenced by studies in rats where long-term treatment potentiated behaviors mediated by α1-adrenergic receptors and increased the number of these receptors in the cerebral cortex. nih.gov This modulation suggests an adaptive change in the α1-adrenergic system following sustained exposure to the compound. nih.gov

Lack of Significant Affinity for Serotonin 5-HT1A and 5-HT1B Receptors

Receptor binding studies have consistently shown that mirtazapine has a low or insignificant affinity for serotonin 5-HT1A and 5-HT1B receptors. nih.govdrugbank.com Despite this lack of direct binding, the pharmacological actions of mirtazapine lead to an indirect enhancement of 5-HT1A-mediated neurotransmission. escholarship.orgpsychopharmacologyinstitute.comcij.gob.mx This occurs because the blockade of α2-heteroreceptors and 5-HT2/5-HT3 receptors funnels serotonin signaling preferentially through the unoccupied 5-HT1A receptors. nih.govpsychopharmacologyinstitute.com

Interactive Table: Receptor Binding Profile of Mirtazapine (Racemic)

| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Primary Action |

| Alpha-2A Adrenergic | 1.8 | Human | Antagonist |

| Alpha-2C Adrenergic | 1.8 | Human | Antagonist |

| Alpha-1 Adrenergic | 54 (approx. 30x lower than α2) | Rat | Antagonist |

| Serotonin 5-HT3 | 3.0 | Human | Antagonist (by (R)-enantiomer) |

| Histamine (B1213489) H1 | 0.28 | Human | Inverse Agonist |

| Serotonin 5-HT1A | >1000 (Low Affinity) | Human | No Significant Binding |

| Serotonin 5-HT1B | >1000 (Low Affinity) | Human | No Significant Binding |

Neurotransmitter Release Modulation

The receptor binding profile of (R)-Mirtazapine directly translates into complex modulation of neurotransmitter release in the central nervous system.

The primary mechanism involves the blockade of α2-adrenergic heteroreceptors on serotonergic nerve terminals by (R)-Mirtazapine, which disinhibits these neurons and directly enhances the release of serotonin. nih.gov Concurrently, the antagonism of α2-autoreceptors (an effect of both enantiomers) on noradrenergic neurons increases the release of norepinephrine. nih.gov

This elevated level of norepinephrine further influences the serotonergic system. The released norepinephrine acts on α1-adrenergic receptors located on the cell bodies of serotonin neurons in the raphe nucleus, leading to an increase in their firing rate and further promoting serotonin release. nih.govoup.com

The consequence of these actions is a significant increase in both noradrenergic and serotonergic neurotransmission. nih.govdrugbank.com Because (R)-Mirtazapine also blocks 5-HT3 receptors (along with the S-enantiomer blocking 5-HT2 receptors), the increased serotonin preferentially stimulates 5-HT1A receptors, leading to enhanced 5-HT1A-mediated signaling. escholarship.orgpsychopharmacologyinstitute.com This specific serotonergic activity is thought to be crucial for its therapeutic effects. nih.gov Furthermore, this indirect activation of postsynaptic 5-HT1A receptors has been shown to mediate an increase in dopamine (B1211576) output in the prefrontal cortex. wikipedia.orgnih.gov

Noradrenergic Neurotransmission Enhancement

Downstream Signaling Pathways and Cellular Mechanisms

The interaction of (R)-mirtazapine with its primary receptor targets initiates a cascade of intracellular events that modulate neuronal function. These downstream signaling pathways are complex and are the subject of ongoing research.

G protein-coupled receptors (GPCRs), such as the α2-adrenergic and serotonin receptors, transduce extracellular signals into intracellular responses via heterotrimeric G proteins. medchemexpress.com The antagonist action of (R)-mirtazapine at α2-adrenergic receptors, which are typically coupled to Gi/o proteins, prevents the inhibition of adenylyl cyclase. frontiersin.org This can lead to an increase in intracellular cyclic AMP (cAMP) levels, a crucial second messenger that activates protein kinase A (PKA). frontiersin.orgnih.gov PKA, in turn, can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). frontiersin.org

Furthermore, the indirect activation of 5-HT1A receptors, which are also Gi/o-coupled, can modulate multiple signaling pathways, including the inhibition of adenylyl cyclase and regulation of ion channels. nih.gov The activation of 5-HT1A receptors can also influence the extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptic plasticity. nih.gov Some research suggests that mirtazapine's effects may involve the modulation of signaling pathways such as the transforming growth factor-β1 (TGF-β1)/Smad3 and ERK1/2 pathways. researchgate.net

Chronic treatment with mirtazapine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus and cerebral cortex. jpp.krakow.pl BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. mdpi.com The upregulation of BDNF is considered a common downstream effect of enhanced serotonergic and noradrenergic neurotransmission and may be a critical mechanism for the therapeutic actions of antidepressants. jpp.krakow.pl

| Receptor Interaction | Signaling Pathway | Cellular Outcome |

|---|---|---|

| α2-Adrenergic Receptor Antagonism | Prevents Gi/o-mediated inhibition of adenylyl cyclase, potentially increasing cAMP and PKA activity. frontiersin.orgnih.gov | Modulation of gene expression via transcription factors like CREB. frontiersin.org |

| Indirect 5-HT1A Receptor Activation | Modulation of Gi/o-coupled pathways, including adenylyl cyclase inhibition and ERK pathway regulation. nih.gov | Regulation of synaptic plasticity. nih.gov |

| Chronic Administration | Upregulation of BDNF gene expression. jpp.krakow.pl | Neurogenesis and synaptic plasticity. mdpi.com |

Preclinical Research Paradigms and Findings for R Mirtazapine

In Vitro Studies

In vitro studies have been instrumental in characterizing the specific molecular targets of (R)-Mirtazapine, distinguishing its properties from its (S)-enantiomer and the racemic mixture.

Receptor Interaction Assays

Receptor binding assays have revealed a distinct profile for (R)-Mirtazapine. Notably, it is the primary contributor to the 5-HT3 receptor antagonism of racemic mirtazapine (B1677164). hres.cahres.ca In contrast, the α2-adrenergic blocking activity and the more potent 5-HT2 antagonism are largely attributed to the (S)+enantiomer. hres.cahres.ca Both enantiomers, however, contribute similarly to the antihistaminic (H1) and the weak α1-adrenolytic properties of the parent compound. hres.cahres.ca

Preclinical data indicates that (R)-Mirtazapine has a high affinity for histamine (B1213489) H1 receptors, which is a property shared with the racemic mixture and may contribute to sedative effects. merck.comnih.gov It demonstrates a low affinity for 5-HT1A and 5-HT1B receptors. merck.comfda.gov The antagonistic activity at 5-HT3 receptors is a key characteristic of the (R)-enantiomer. wikipedia.orghres.camdpi.com

| Receptor | (R)-Mirtazapine Activity | Reference |

|---|---|---|

| 5-HT3 | Potent Antagonist | hres.cahres.cawikipedia.orghres.camdpi.com |

| 5-HT2 | Less potent antagonist than (S)-enantiomer | hres.cahres.ca |

| α2-adrenergic | Less potent antagonist than (S)-enantiomer | hres.cahres.ca |

| Histamine H1 | Contributes to antagonism | hres.cahres.ca |

| α1-adrenergic | Contributes to weak antagonism | hres.cahres.ca |

| 5-HT1A | No significant affinity | merck.comfda.gov |

| 5-HT1B | No significant affinity | merck.comfda.gov |

In Vivo Behavioral Models

Animal models have provided valuable insights into the potential therapeutic activities of (R)-Mirtazapine.

Investigation of Antinociceptive Properties in Acute Thermal Nociception Models

Studies investigating the effects of (R)-Mirtazapine on pain perception have yielded interesting results. In an animal model of acute thermal nociception, (R)-Mirtazapine demonstrated solely antinociceptive properties, in contrast to the racemic mixture which showed both pro- and antinociceptive effects, and the (S)-enantiomer which exhibited pronociceptive properties. nih.gov This suggests that the (R)-enantiomer is responsible for the antinociceptive activity of the racemic compound in this specific pain model. nih.gov However, in a model of neuropathic pain, racemic mirtazapine, but not its individual enantiomers, was found to have an anti-neuropathic effect, suggesting a synergistic action of both enantiomers is necessary for this type of pain relief. nih.gov

Assessment of Antidepressant-Like Activity (e.g., Acquired Immobility Test)

In the acquired immobility test, a common screening model for antidepressant-like activity, (R)-Mirtazapine was found to be active, whereas both racemic mirtazapine and the (S)+enantiomer were inactive. hres.cahres.cahres.cahres.ca This finding highlights a significant contribution of the (R)-enantiomer to the potential antidepressant effects of the parent compound, at least in this specific behavioral paradigm. However, in the olfactory bulbectomized rat model, the (S)+enantiomer, but not the (R)-enantiomer, reversed deficient behavior. hres.cahres.cahres.ca

| Compound | Acquired Immobility Test Activity | Reference |

|---|---|---|

| (R)-Mirtazapine | Active | hres.cahres.cahres.cahres.ca |

| (S)-Mirtazapine | Inactive | hres.cahres.cahres.cahres.ca |

| Racemic Mirtazapine | Inactive | hres.cahres.cahres.cahres.ca |

Examination of Anxiolytic-Like Effects (e.g., Conflict-Punishment Test)

Both the (R)- and (S)-enantiomers of mirtazapine have demonstrated activity in the conflict-punishment test, indicating that both contribute to the anxiolytic-like effects of the racemic mixture. hres.cahres.cahres.ca This suggests a shared role for both enantiomers in mediating anti-anxiety activity.

Effects on Neurochemical Biomarkers (e.g., Noradrenaline and MHPG Levels in Olfactory Bulbectomized Rats)

In the olfactory bulbectomized (OBX) rat model, a paradigm used to screen for antidepressant activity, the enantiomers of mirtazapine exhibit distinct effects on neurochemical biomarkers. Olfactory bulbectomy is known to induce behavioral changes and neurochemical deficits, including decreased levels of noradrenaline (NA) and its primary metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), in brain regions like the amygdaloid cortex and mid-brain. hres.canih.gov

Subchronic treatment with (R)-mirtazapine specifically reverses these bulbectomy-induced decreases in noradrenaline and MHPG levels. hres.cahres.ca Conversely, the (S)-enantiomer does not correct these neurochemical deficits. hres.cahres.ca Interestingly, this neurochemical restoration by the (R)-enantiomer does not correlate directly with behavioral activity in this specific model. nih.govhres.ca While the (R)-isomer is effective at normalizing the NA and MHPG deficit, it is considered behaviorally inactive in the OBX rat model. nih.govhres.ca The (S)-enantiomer, on the other hand, is the behaviorally active component in reversing the deficient behavior of OBX rats. hres.cahres.ca This separation of effects suggests that the mechanisms underlying the reversal of behavioral deficits and the normalization of noradrenaline metabolism in OBX rats are distinct and are differentially mediated by the separate enantiomers. nih.gov

Table 1: Differential Effects of Mirtazapine Enantiomers in Olfactory Bulbectomized (OBX) Rats

| Enantiomer | Effect on Behavioral Deficits | Effect on Noradrenaline (NA) and MHPG Levels | Citation |

|---|---|---|---|

| (R)-Mirtazapine | Inactive | Reverses bulbectomy-induced decrease | hres.canih.govhres.ca |

| (S)-Mirtazapine | Active (reverses deficient behavior) | No effect on bulbectomy-induced decrease | hres.cahres.ca |

Neurotrophic Effects and Neuronal Atrophy Reversal

Research into the neurotrophic properties of mirtazapine has highlighted its potential to counteract neuronal atrophy, a pathological feature associated with conditions like stress and neurodegenerative diseases. nih.govjpp.krakow.pl Studies using racemic mirtazapine have demonstrated its ability to promote neuronal plasticity and resilience. researchgate.net For instance, mirtazapine has been shown to rescue dendritic atrophy and soma size shrinkage in cortical and hippocampal neurons in certain preclinical models. nih.gov

In studies investigating the effects of Aβ oligomers—peptides implicated in Alzheimer's disease—mirtazapine treatment was found to largely revert the neuronal atrophy they induce. nih.govmdpi.com The mechanism appears to involve the improvement of dendritic trafficking of Golgi-related vesicles, which is impaired by Aβ oligomers. nih.gov Mirtazapine treatment was observed to increase the number and motility of these vesicles, suggesting it can recover neuronal damage by improving the secretory pathway. nih.gov

Furthermore, a significant component of mirtazapine's neurotrophic action is linked to its influence on brain-derived neurotrophic factor (BDNF). jpp.krakow.plresearchgate.netresearchgate.net Repeated administration of mirtazapine has been shown to increase BDNF gene expression and mRNA levels in the rat hippocampus and cerebral cortex. jpp.krakow.plresearchgate.net This upregulation of BDNF is considered a key downstream effect of the enhanced serotonin (B10506) and noradrenaline neurotransmission induced by the drug and may be essential for its therapeutic effects. jpp.krakow.pl Stress has been shown to decrease BDNF expression, contributing to the atrophy of neurons in the hippocampus, an effect that antidepressants like mirtazapine may counteract. jpp.krakow.pl

Table 2: Summary of Mirtazapine's Neurotrophic and Atrophy Reversal Effects (Racemic Compound)

| Research Finding | Model/Context | Mechanism/Effect | Citation |

|---|---|---|---|

| Neuronal Atrophy Reversal | Aβ oligomer-induced atrophy in rat hippocampal neurons | Reverted neurite atrophy | nih.govmdpi.com |

| Golgi Trafficking Rescue | Aβ oligomer-treated hippocampal neurons | Increased number and motility of Golgi vesicles | nih.gov |

| BDNF Expression | Healthy male Wistar rats | Increased BDNF mRNA levels in hippocampus and cerebral cortex after repeated administration | jpp.krakow.plresearchgate.net |

Electrophysiological and Sleep-Waking EEG Studies

Electrophysiological studies have been crucial in defining the profile of mirtazapine and its enantiomers. In animal models, both (R)-mirtazapine and (S)-mirtazapine are active in sleep-waking EEG tests, where they are noted to suppress REM sleep, an effect common to many psychotropic drugs. hres.cahres.ca In human pharmaco-EEG studies involving healthy volunteers, both enantiomers also demonstrate a distinct "antidepressant" profile. hres.ca

Studies on racemic mirtazapine provide further insight into its effects on sleep architecture. In healthy volunteers, mirtazapine has been shown to improve variables related to sleep continuity, increasing the sleep efficiency index while decreasing the number and duration of awakenings. nih.gov A significant finding is its ability to increase slow-wave sleep (SWS) time and decrease the time spent in stage 1 sleep. nih.govmdpi.com This SWS-enhancing effect may be mediated by the blockade of 5-HT2 receptors. nih.govmdpi.com

The effect on REM sleep, however, appears more complex. While initial animal studies with the individual enantiomers pointed to REM suppression, studies with racemic mirtazapine in humans have yielded varied results. hres.cahres.ca Some research suggests that mirtazapine modestly suppresses REM sleep, but a larger body of data indicates it has no significant effect on REM sleep variables. nih.gov This profile distinguishes it from many other antidepressants, such as SSRIs and tricyclics, which are known to consistently suppress REM sleep. mdpi.comdovepress.com In vivo electrophysiological studies in rats show that acute administration of mirtazapine rapidly increases both noradrenaline and serotonin neurotransmission by blocking α2-adrenergic auto- and heteroreceptors, leading to an enhanced activation of postsynaptic 5-HT receptors. nih.gov

Table 3: Summary of Electrophysiological and EEG Findings for Mirtazapine and its Enantiomers

| Compound | Study Type | Key Findings | Citation |

|---|---|---|---|

| (R)- & (S)-Mirtazapine | Animal Sleep-Waking EEG | Both enantiomers are active; suppress REM sleep. | hres.cahres.ca |

| (R)- & (S)-Mirtazapine | Human Pharmaco-EEG | Both enantiomers show a clear "antidepressant" profile. | hres.ca |

| Mirtazapine (Racemic) | Human Polysomnography (Healthy Volunteers) | Increased sleep efficiency, increased slow-wave sleep, decreased awakenings. No significant effect on REM sleep variables. | nih.gov |

| Mirtazapine (Racemic) | Human Polysomnography (Depressed Patients) | Increased total sleep time and sleep efficiency. Reports are mixed regarding REM sleep, with many showing no significant effect. | nih.govdovepress.com |

| Mirtazapine (Racemic) | Animal in vivo Electrophysiology | Blocks α2-adrenergic auto- and heteroreceptors, increasing NA and 5-HT neurotransmission. | nih.gov |

Enantioselective Pharmacokinetics and Metabolism of R Mirtazapine

Absorption and Distribution Dynamics of the (R)-Enantiomer

Following oral administration, mirtazapine (B1677164) is rapidly and well-absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within two hours. nih.govmedicines.org.uk The absolute bioavailability of racemic mirtazapine is approximately 50%, a figure attributed to first-pass metabolism in the gut wall and liver. nih.govdrugbank.com Food has a minimal effect on the rate and extent of absorption. nih.govhres.ca

Studies have revealed enantioselective absorption for mirtazapine. The absorption rate constant for (S)-(+)-mirtazapine is significantly faster than that of (R)-(-)-mirtazapine (0.2 min⁻¹ vs. 0.08 min⁻¹). nih.govresearchgate.net Mirtazapine is approximately 85% bound to plasma proteins in a nonspecific and reversible manner. nih.govwikipedia.orgfda.gov

Stereoselective Metabolic Pathways

The metabolism of mirtazapine is extensive and occurs primarily in the liver through demethylation, hydroxylation, and subsequent glucuronide conjugation. drugbank.comnih.govfda.gov This process is stereoselective, meaning the two enantiomers are metabolized differently.

Involvement of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) in Overall Mirtazapine Metabolism

The biotransformation of mirtazapine involves several cytochrome P450 (CYP) isoenzymes. In vitro studies using human liver microsomes have identified CYP2D6 and CYP1A2 as the primary enzymes responsible for the formation of the 8-hydroxy metabolite of mirtazapine. drugbank.comnih.gov The CYP3A4 enzyme is primarily involved in the metabolism of mirtazapine to its N-desmethyl and N-oxide metabolites. drugbank.comnih.gov

At anticipated in vivo liver concentrations, 8-hydroxylation accounts for about 55% of mirtazapine's biotransformation, while N-demethylation and N-oxidation contribute approximately 35% and 10%, respectively. nih.govdrugbank.com

Differential Contribution of CYP Enzymes to Enantiomer Metabolism

The metabolism of mirtazapine is not only pathway-dependent but also enantioselective. CYP2D6 is significantly involved in the metabolism of the S(+)-enantiomer but not the R(–)-enantiomer. researchgate.net Specifically, CYP2D6 is the main enzyme responsible for the 8-hydroxylation of S(+)-mirtazapine. researchgate.net In contrast, the pharmacokinetics of (R)-(-)-mirtazapine show no significant differences between poor and extensive metabolizers of CYP2D6 substrates. nih.govresearchgate.net This indicates that CYP2D6 plays a minor, if any, role in the metabolism of the (R)-enantiomer.

CYP3A4 is the primary enzyme responsible for the N-demethylation of both enantiomers. d-nb.info CYP1A2 also contributes to the metabolism of mirtazapine, with its relative importance increasing at higher doses. tdm-monografie.org Smokers, who have induced CYP1A2 activity, tend to have lower concentrations of S(+)-mirtazapine. researchgate.net

Formation and Pharmacological Activity of (R)-Mirtazapine Metabolites (e.g., N-demethylmirtazapine, 8-hydroxymirtazapine)

The major metabolites of mirtazapine are N-demethylmirtazapine and 8-hydroxymirtazapine. drugbank.comnih.gov

N-demethylmirtazapine: This is an active metabolite, although its pharmacological activity is considered to be about 3-10% of the parent compound. wikipedia.org It is formed through the action of CYP3A4. drugbank.comd-nb.info N-demethylmirtazapine is believed to primarily interact with the 5-HT1 receptor. tdm-monografie.org In preclinical studies, it has demonstrated anti-anxiety activity but is less active than mirtazapine in models of antidepressant activity. hres.cahres.cae-lactancia.org

8-hydroxymirtazapine: This metabolite is formed primarily through the action of CYP2D6 and CYP1A2 on the S(+)-enantiomer. drugbank.comnih.govresearchgate.net It is considered to be pharmacologically inactive and does not readily penetrate the brain. hres.cahres.cahres.ca

Enantioselective Elimination Characteristics and Half-Life Differences

The elimination of mirtazapine is enantioselective, leading to significant differences in the half-lives of the two enantiomers. The elimination half-life of the (R)-(-)-enantiomer is approximately twice as long as that of the (S)-(+)-enantiomer. fda.govfda.gov This results in plasma levels of the (R)-enantiomer that are about three times higher than those of the (S)-enantiomer. fda.govfda.gov

The mean elimination half-life of racemic mirtazapine ranges from 20 to 40 hours. nih.govwikipedia.orgfda.gov However, when looking at the individual enantiomers, the half-life of (R)-(-)-mirtazapine is approximately 18.0 ± 2.5 hours, while the half-life of (S)-(+)-mirtazapine is about 9.9 ± 3.1 hours. nih.govresearchgate.net

Influence of Genetic Polymorphisms on (R)-Mirtazapine Disposition (e.g., Independence from Polymorphic CYP2D6 Activity)

Genetic polymorphisms in CYP enzymes can significantly impact the metabolism of many drugs. However, the disposition of (R)-mirtazapine appears to be largely independent of the polymorphic activity of CYP2D6. nih.govresearchgate.net Studies have shown no clinically or statistically significant differences in the pharmacokinetic parameters of the (R)-(-)-enantiomer between individuals classified as poor metabolizers (PM) and extensive metabolizers (EM) of CYP2D6 substrates. nih.govresearchgate.net

In contrast, the pharmacokinetics of the (S)-(+)-enantiomer are significantly affected by CYP2D6 genotype. nih.govresearchgate.net The clearance of S(+)-mirtazapine increases with the number of active CYP2D6 alleles. researchgate.net This further underscores the stereoselective nature of mirtazapine metabolism and the minimal role of CYP2D6 in the clearance of the (R)-enantiomer. While CYP3A5 genotype may have some influence on mirtazapine clearance, the effect of CYP2D6 polymorphism is more pronounced for the S(+)-enantiomer. nih.gov

Synthetic Methodologies and Chemical Derivatization of R Mirtazapine

Enantioselective Synthesis Approaches for (R)-Mirtazapine

The synthesis of (R)-Mirtazapine in its enantiomerically pure form is a key challenge that has been addressed through several strategic approaches. These methods aim to control the stereochemistry at the chiral center of the molecule, either by using chiral starting materials or by employing asymmetric catalytic processes.

One prominent method involves starting with an enantiomerically pure precursor. A patented process describes the synthesis of mirtazapine (B1677164) with a substantial enantiomeric excess by starting with a chiral carboxylic acid compound, specifically 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid. google.comgoogleapis.com This process preserves the stereochemical integrity of the starting material through a series of reactions. The key steps include the conversion of the carboxylic acid group to a ketone, followed by reduction to form the final tetracyclic structure of mirtazapine. google.com The required enantiopure starting material, (S)-1-methyl-3-phenylpiperazine, can be obtained in significant quantities via classical resolution using a resolving agent like (S)-(+)-Anicyphos. google.comgoogleapis.com

Another advanced strategy is asymmetric hydrogenation. Research has demonstrated the application of this technique to produce chiral piperazines, which are key structural motifs in mirtazapine. In one example, a precursor to mirtazapine was synthesized via the asymmetric hydrogenation of an N-alkyl pyrazinium salt using a specialized Iridium-based catalyst, achieving a high enantiomeric excess. rsc.org

The final ring-closure step is also a critical point for maintaining enantiomeric purity. While racemic mirtazapine is often synthesized by the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a strong acid like concentrated sulfuric acid, enantiomerically pure versions require careful selection of the acid and solvent to prevent racemization. google.comgoogle.com

Derivatization Strategies for Analog Development and Research

The development of mirtazapine analogs is crucial for structure-activity relationship (SAR) studies and for investigating the compound's metabolic profile. Derivatization primarily occurs through modification of the core mirtazapine structure to produce related compounds, known as metabolites or analogs. The primary metabolites of mirtazapine, which are also key research derivatives, include N-demethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide. mdpi.comnih.govnih.gov

The synthesis and analysis of these derivatives are essential for pharmacokinetic studies. For instance, in vitro studies have shown that cytochrome P450 enzymes metabolize the enantiomers of mirtazapine differently, with CYP2D6 and CYP1A2 primarily metabolizing (+)-S-Mirtazapine and CYP3A4 metabolizing (-)-R-Mirtazapine. mdpi.com Understanding these pathways requires access to pure samples of the derivatives.

Research strategies for analog development often mimic these natural metabolic pathways, involving:

N-Demethylation: Removal of the methyl group from the piperazine (B1678402) ring to yield N-demethylmirtazapine.

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring system, leading to compounds like 8-hydroxymirtazapine.

N-Oxidation: Oxidation of the nitrogen atoms in the piperazine ring to form N-oxides.

Analytical Methods for Enantiomeric Purity and Separation (e.g., Capillary Electrophoresis)

Ensuring the enantiomeric purity of (R)-Mirtazapine and separating it from its (S)-enantiomer requires specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prominent and powerful methods for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the enantioseparation of mirtazapine. researchgate.netresearchgate.net The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral Stationary Phases: Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are highly effective. researchgate.netsid.ir Columns like Chiralpak AD, which contains amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent separation capabilities for mirtazapine enantiomers. researchgate.netresearchgate.netnih.gov

Mobile Phases: The separation can be optimized by using different mobile phase modes, including normal-phase (e.g., hexane-ethanol), polar organic, or reversed-phase conditions. researchgate.netresearchgate.net

Semipreparative Scale-Up: Analytical HPLC methods can be scaled up to a semipreparative level to isolate gram quantities of each enantiomer. researchgate.net This allows for the production of highly pure enantiomers for further research, with reports of isolating (-)-(R)-mirtazapine at >99.9% enantiomeric excess (e.e.) and (+)-(S)-mirtazapine at >97.0% e.e. researchgate.netsid.irresearchgate.net

| Parameter | Method 1 Details nih.gov | Method 2 Details researchgate.netsid.ir |

|---|---|---|

| Technique | Analytical HPLC-UV | Semipreparative HPLC |

| Chiral Stationary Phase | Chiralpak AD (10 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane-ethanol (98:2, v/v) + 0.1% diethylamine | Methanol |

| Flow Rate | 1.2 mL/min | 2.0 mL/min |

| Analysis Time | < 12 min | < 10 min |

| Limit of Quantification (LOQ) | 5 ng/mL | Not Applicable (Preparative) |

| Achieved Purity | Not Reported (Analytical) | >99.9% e.e. for (R)-Mirtazapine |

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers rapid analysis with low consumption of samples and reagents. mdpi.com Chiral CE methods for mirtazapine involve adding a chiral selector to the background electrolyte.

Chiral Selectors: Modified cyclodextrins, such as carboxymethyl-β-cyclodextrin (CM-β-CD), are commonly used as chiral selectors. mdpi.comnih.govresearchgate.net These molecules form transient diastereomeric complexes with the mirtazapine enantiomers, which then migrate at different velocities in the electric field, leading to separation.

Sensitivity Enhancement: To overcome the inherent sensitivity limitations of CE, online concentration techniques like field-amplified sample stacking (FASS) can be employed. This allows for the detection of very low concentrations of the enantiomers, with a reported lower limit of quantification (LLOQ) of 0.5 ng/mL. mdpi.comnih.govdntb.gov.ua

Simultaneous Analysis: A significant advantage of CE is its ability to simultaneously separate the enantiomers of mirtazapine and its main metabolites (N-demethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide) in a single run, often in less than 7 minutes. mdpi.comnih.gov

| Parameter | Condition |

|---|---|

| Technique | Chiral Capillary Zone Electrophoresis (CZE) with FASS |

| Capillary | Uncoated fused silica (40.2 cm x 75 µM) |

| Chiral Selector | 5.5 mg/mL carboxymethyl-β-cyclodextrin |

| Background Electrolyte | 6.25 mM borate–25 mM phosphate (B84403) solution (pH 2.8) |

| Applied Voltage | 16 kV |

| Detection | 200 nm |

| Analysis Time | < 7 min |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Investigational Therapeutic Potential of R Mirtazapine

Research into Analgesic Applications (e.g., Acute Thermal Nociception)

Studies have explored the analgesic properties of mirtazapine (B1677164) and its individual enantiomers. In a study using an animal model of acute thermal nociception, racemic mirtazapine demonstrated both pro- and antinociceptive effects. nih.gov However, when the enantiomers were studied separately, (R)-mirtazapine was found to possess solely antinociceptive (pain-relieving) properties, while (S)-mirtazapine showed pronociceptive (pain-promoting) effects. nih.gov These findings suggest that the analgesic activity of the racemic mixture is attributable to the (R)-enantiomer, positioning (R)-mirtazapine as a potential candidate for development as an analgesic agent. nih.gov

Further research in animal models has shown that mirtazapine can improve both mechanical allodynia and thermal hyperalgesia in neuropathic pain models. plos.org The analgesic effects of antidepressants, including mirtazapine, in acute thermal pain models appear to be dependent on the central serotonergic system. jneurosci.org

Table 1: Effects of Mirtazapine and its Enantiomers on Acute Thermal Nociception in Rats nih.gov

| Compound | Effect on Nociception |

| (+/-)-Mirtazapine (racemic) | Pro- and Antinociceptive |

| (R)-(-)-Mirtazapine | Antinociceptive |

| (S)-(+)-Mirtazapine | Pronociceptive |

Studies on Sleep Regulation and Insomnia

Mirtazapine is known for its sedative effects, which are largely attributed to its potent antagonism of the H1 histamine (B1213489) receptor. wikipedia.org Research indicates that mirtazapine can reduce the time it takes to fall asleep, decrease nighttime awakenings, and increase total sleep time. bighealth.co.uksleepstation.org.uk It has been shown to have a positive impact on insomnia symptoms in individuals with clinical depression. bighealth.co.uk

Mirtazapine appears to affect sleep architecture by increasing deep sleep and modestly suppressing REM sleep. bighealth.co.uksleepstation.org.uk These effects have led to its investigation for insomnia even in individuals without depression. bighealth.co.uksleepfoundation.org The sedative properties may help lessen the hyperarousal that can prevent sleep onset. bighealth.co.uk However, it is important to note that some studies have reported that mirtazapine can also disturb sleep in some individuals. wikipedia.org

Investigations in Specific Neuropsychiatric Disorders

Obstructive Sleep Apnea/Hypopnea Syndrome Research (e.g., Org 4419-2)

(R)-Mirtazapine, also known by the developmental code Org 4419-2, has been investigated for the treatment of Obstructive Sleep Apnea/Hypopnea Syndrome (OSAHS). patsnap.com A clinical trial was planned to assess the efficacy and safety of Org 4419-2 in patients with this condition. clinicaltrialsregister.eu

Initial research into racemic mirtazapine for OSA showed some promise. One small, randomized, controlled trial found that daily administration of mirtazapine for one week significantly reduced the apnea-hypopnea index (AHI) in adult patients with OSA. nih.gov However, subsequent larger, randomized, placebo-controlled trials did not find that mirtazapine improved sleep apnea. researchgate.netnih.gov These later studies also noted that mirtazapine caused weight gain, which could potentially worsen OSA. researchgate.netnih.gov Therefore, mirtazapine is not recommended for the treatment of OSA. nih.gov

Specific Depressive Phenotypes

Mirtazapine has been found to be effective in various depressive phenotypes. It has shown efficacy in patients with major depressive disorder, including those with anxious and melancholic features. nih.gov Research suggests that mirtazapine may be particularly beneficial for depressed patients who also experience insomnia and anxiety. wikipedia.org

Studies have also looked at the effects of mirtazapine on specific symptom clusters in depression. For instance, research has investigated its impact on cognitive-emotional and somatic depressive symptoms. frontiersin.org Furthermore, in a mouse model of Rett syndrome, a neurodevelopmental disorder with depressive-like phenotypes, mirtazapine treatment showed positive effects on body weight and motor behaviors. biorxiv.org

Research into Anti-Nausea and Antiemetic Properties (e.g., Chemotherapy-related Nausea)

The (R)-enantiomer of mirtazapine is a potent blocker of the 5-HT3 receptor. wikipedia.org This mechanism is shared by the "setron" class of antiemetic drugs, suggesting a potential role for (R)-mirtazapine in managing nausea and vomiting. researchgate.net

Research has explored the use of racemic mirtazapine as an antiemetic, particularly for chemotherapy-induced nausea and vomiting (CINV). nih.gov Studies have shown that mirtazapine can be a beneficial addition to standard antiemetic regimens for patients undergoing highly emetogenic chemotherapy. nih.govbrieflands.com It has been found to be as effective as olanzapine (B1677200) in reducing CINV. nih.gov The antiemetic properties of mirtazapine are attributed to its antagonism of 5-HT3 receptors, as well as its antihistaminic effects. researchgate.netbrieflands.com

Table 2: Investigational Therapeutic Uses of (R)-Mirtazapine

| Therapeutic Area | Key Research Findings |

| Analgesia | (R)-Mirtazapine exhibits antinociceptive properties in models of acute thermal pain. nih.gov |

| Sleep Regulation | Mirtazapine can improve sleep onset, duration, and quality, primarily through H1 receptor antagonism. bighealth.co.uksleepstation.org.uk |

| Obstructive Sleep Apnea | Initial studies with racemic mirtazapine showed mixed results, and it is not recommended for this indication. nih.govresearchgate.netnih.gov |

| Depressive Phenotypes | Effective in major depression, particularly with anxiety and insomnia. wikipedia.orgnih.gov |

| Anxiety Disorders | Used off-label for various anxiety disorders due to its 5-HT2A antagonism. wikipedia.orgnih.govreddit.com |

| Antiemesis | (R)-Mirtazapine's 5-HT3 antagonism suggests potential for treating nausea, especially CINV. wikipedia.orgresearchgate.netnih.gov |

Comparative Pharmacological and Clinical Research: R Mirtazapine Vs. Other Forms

Differential Receptor Activity Profiles of (R)- and (S)-Enantiomers

The two enantiomers of mirtazapine (B1677164) display notable differences in their affinity for various neurotransmitter receptors. mdpi.commdpi.com The (S)-(+)-enantiomer is a more potent antagonist of α2-adrenergic autoreceptors and serotonin (B10506) 5-HT2 receptors. nih.govmdpi.comresearchgate.net In contrast, the (R)-(–)-enantiomer is the primary antagonist at the 5-HT3 receptor. nih.govwikipedia.org

Both enantiomers contribute to the antagonism of histamine (B1213489) H1 receptors and α2-adrenergic receptors, although the (S)-(+)-enantiomer is considered the more potent antihistamine. wikipedia.org The (S)-enantiomer's stronger blockade of α2-autoreceptors is a key contributor to the antidepressant effect, while the (R)-enantiomer's 5-HT3 antagonism is thought to mitigate certain side effects like nausea. tdm-monografie.org

The differential binding affinities of the mirtazapine enantiomers are summarized in the table below.

| Receptor | (S)-(+)-Mirtazapine Activity | (R)-(–)-Mirtazapine Activity |

| α2-Adrenergic Autoreceptors | More potent antagonist karger.comnih.govmdpi.comresearchgate.net | Less potent antagonist |

| α2-Adrenergic Heteroreceptors | Less potent antagonist | Predominantly active nih.govmdpi.comresearchgate.net |

| Serotonin 5-HT2A Receptors | Responsible for antagonism wikipedia.org | --- |

| Serotonin 5-HT2C Receptors | Responsible for antagonism wikipedia.org | --- |

| Serotonin 5-HT3 Receptors | Less potent antagonist | Responsible for antagonism nih.govmdpi.comwikipedia.org |

| Histamine H1 Receptors | Stronger antagonist wikipedia.org | Contributes to antagonism wikipedia.org |

This table summarizes the differential receptor activities of the (R)- and (S)-enantiomers of mirtazapine based on available research.

Dissimilar Behavioral Efficacies in Preclinical Models

Preclinical studies in animal models have highlighted the distinct behavioral effects of the (R)- and (S)-enantiomers of mirtazapine. In models of depression, such as the olfactory bulbectomized rat model, the racemic mixture and both individual enantiomers have shown antidepressant-like effects. hres.ca However, the mechanisms contributing to these effects appear to differ. For instance, subchronic treatment with the (R)-enantiomer, but not the (S)-enantiomer, reversed the decreases in noradrenaline and its metabolite MHPG induced by bulbectomy. hres.ca

In studies investigating nociception (the perception of pain), the enantiomers have demonstrated opposing effects. nih.gov (R)-(-)-mirtazapine exhibited solely antinociceptive (pain-reducing) properties, whereas (S)-(+)-mirtazapine showed pronociceptive (pain-promoting) effects. nih.gov The racemic mixture, (+/-)-mirtazapine, displayed a combination of these effects. nih.gov

Interestingly, in a neuropathic pain model in rats, only racemic mirtazapine produced significant and sustained analgesic effects, while neither enantiomer alone showed antinociceptive or pronociceptive activity. nih.gov This suggests a synergistic interaction between the two enantiomers is necessary for its efficacy in this specific pain model. nih.gov

Both enantiomers have demonstrated anti-anxiety activity in the conflict-punishment test in rats. hres.ca

Enantiomeric Contributions to the Overall Pharmacological Effects of Racemic Mirtazapine

The (R)-(–)-enantiomer, with its primary action on α2-heteroreceptors and 5-HT3 receptors, also plays a crucial role. nih.govmdpi.com Its antagonism of 5-HT3 receptors is thought to contribute to the low incidence of nausea and other gastrointestinal side effects sometimes associated with serotonergic antidepressants. tdm-monografie.org Some research also suggests that the (R)-enantiomer's effects on heart rate and blood pressure are more pronounced than those of the (S)-enantiomer. nih.govresearchgate.net

Both enantiomers contribute to the antihistaminic properties of mirtazapine, which is responsible for its sedative effects. wikipedia.orgorganon.com The (S)-enantiomer, however, is the more potent antihistamine. wikipedia.org The combined actions of both enantiomers are therefore essential for the complete pharmacological profile of racemic mirtazapine. nps.org.aunps.org.au

Implications for Chiral Switching Strategies in Drug Development

The distinct pharmacological profiles of the (R)- and (S)-enantiomers of mirtazapine present a case for considering a "chiral switch," which is the development of a single enantiomer as a new drug. nih.gov The rationale behind a chiral switch is to isolate the therapeutically beneficial effects of one enantiomer while potentially reducing the side effects contributed by the other. nih.gov

In the case of mirtazapine, developing the (S)-enantiomer (esmirtazapine) could theoretically offer a more targeted antidepressant effect due to its higher potency at α2-autoreceptors and 5-HT2 receptors. mdpi.comnih.gov This could potentially lead to a more favorable efficacy and tolerability profile.

Future Research Directions and Translational Perspectives for R Mirtazapine

Elucidation of Novel Molecular Targets and Mechanisms

The primary mechanism of mirtazapine (B1677164) involves the blockade of α2-adrenergic auto- and heteroreceptors, which enhances noradrenergic and serotonergic neurotransmission. drugbank.comindexcopernicus.com However, recent research suggests that the enantiomers have differential effects. (S)-mirtazapine is a more potent antagonist of α2-autoreceptors and 5-HT2 receptors, while (R)-mirtazapine primarily targets α2-heteroreceptors and 5-HT3 receptors. nih.govtdm-monografie.org The (R)-enantiomer's potent antagonism of the 5-HT3 receptor is of particular interest, as it may contribute to the anti-nausea effects of mirtazapine. wikipedia.orgmedchemexpress.com

Computational studies are being employed to identify novel protein targets for each enantiomer. researchgate.netnih.gov An in silico approach screened the "human pocketome" to find binding pockets with high affinity for (R)- and (S)-mirtazapine. nih.gov This research identified numerous potential targets, opening new avenues for understanding their mechanisms of action beyond the known receptor interactions. researchgate.netnih.gov

Further research is exploring downstream signaling pathways. Studies have shown that mirtazapine can modulate the TGF-β/Smad and ERK signaling pathways, which may mediate its anti-fibrotic effects. researchgate.net Additionally, mirtazapine has been found to increase the production of glial cell line-derived neurotrophic factor (GDNF) through a lysophosphatidic acid 1 (LPA1) receptor-mediated extracellular signal-regulated kinase (ERK) signaling pathway in astrocytes. nih.gov Understanding how (R)-mirtazapine specifically contributes to these pathways is a key area for future investigation.

Development of Enantiomer-Specific Therapeutic Agents

The development of enantiomer-specific therapeutic agents is a significant area of future research. The distinct pharmacological profiles of (R)- and (S)-mirtazapine suggest that an enantiomerically pure form of (R)-mirtazapine could offer a more targeted therapeutic effect with a potentially improved side-effect profile. nih.govresearchgate.net For instance, the antinociceptive (pain-relieving) properties of racemic mirtazapine appear to be exerted by the (R)-enantiomer, which shows solely antinociceptive effects in animal models, whereas the (S)-enantiomer exhibits pronociceptive properties. nih.gov This suggests that (R)-mirtazapine could be developed as a specific analgesic. nih.gov

The synthesis of enantiomerically pure (R)-mirtazapine presents a challenge. Traditional methods often involve the resolution of the racemic mixture at a late stage, resulting in a low yield of the desired enantiomer. googleapis.comgoogle.com Newer methods are being developed to produce (R)-mirtazapine with a higher enantiomeric excess, which would be more economical and environmentally friendly. googleapis.comgoogle.com High-performance liquid chromatography (HPLC) methods have also been developed for the analytical and semi-preparative resolution of mirtazapine enantiomers, which is crucial for quality control in the development of enantiomer-specific drugs. researchgate.net

Advanced Neuroimaging and Biomarker Discovery Studies

Advanced neuroimaging techniques, such as positron emission tomography (PET), are being used to study the effects of mirtazapine enantiomers in the human brain. nih.govresearchgate.net PET studies using radiolabeled mirtazapine, such as [11C]mirtazapine, can help to determine neuroreceptor occupancy in different brain regions. researchgate.netnih.gov While PET imaging has shown that mirtazapine blocks brain H1 receptors at a high level, it has been difficult to demonstrate reliable differences between the regional binding of (R)- and (S)-[11C]mirtazapine in the living human brain. nih.govresearchgate.net This may be due to the multi-receptor binding profiles of the enantiomers and individual differences between subjects. nih.gov Autoradiographic studies on human brain tissue, however, have shown that the enantiomers differ markedly in their inhibition of [3H]clonidine binding at α2-adrenoceptors. nih.gov Future neuroimaging studies could focus on developing more specific radioligands for the targets of (R)-mirtazapine to better visualize its unique brain interactions.

Biomarker discovery is another crucial area of research. Studies are investigating potential biomarkers that could predict a patient's response to mirtazapine treatment. For example, lower levels of high-sensitivity C-reactive protein (hsCRP) have been correlated with remission in patients treated with various antidepressants, including mirtazapine. cpn.or.krcpn.or.kr For mirtazapine specifically, remission at 12 weeks was associated with lower leptin levels and higher serotonin (B10506) and folate levels. cpn.or.krcpn.or.kr Identifying biomarkers specific to the action of (R)-mirtazapine could lead to more personalized treatment approaches.

Investigation of Long-Term Metabolic and Clinical Outcomes

Understanding the long-term metabolic and clinical outcomes of (R)-mirtazapine is essential for its potential development as a therapeutic agent. Racemic mirtazapine is known to be associated with weight gain and metabolic changes. researchgate.netnih.govnih.gov Studies have shown that mirtazapine can increase appetite, particularly for sweets, and shift energy substrate partitioning towards carbohydrate preference. nih.gov It has also been shown to increase insulin (B600854) and C-peptide release in response to a standardized meal, suggesting direct pharmacological effects on metabolism that are independent of weight gain. researchgate.netnih.gov

Research in mice suggests that long-term mirtazapine treatment may have beneficial effects on glucose homeostasis by reducing adipocyte hypertrophy and increasing glucose transporter expression. mdpi.com However, other studies have reported unfavorable changes in lipid metabolism. researchgate.net Given that the enantiomers have different pharmacological profiles, it is plausible that they also have different metabolic effects. Future research should focus on investigating the long-term metabolic outcomes of (R)-mirtazapine specifically, to determine if it offers a more favorable metabolic profile compared to the racemic mixture.

Long-term clinical outcome studies will also be necessary to establish the efficacy and safety of (R)-mirtazapine for specific indications. These studies will need to compare (R)-mirtazapine to both the racemic mixture and other standard treatments to determine its place in therapy.

Q & A

Q. How can researchers enhance reproducibility in enantiomer-specific synthesis of (R)-Mirtazapine?

- Methodology : Document chiral catalyst ratios (e.g., Jacobsen’s catalyst), reaction temperatures, and purification steps (e.g., recrystallization solvents) in supplementary materials. Adhere to ICH Q11 guidelines for critical process parameter identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.